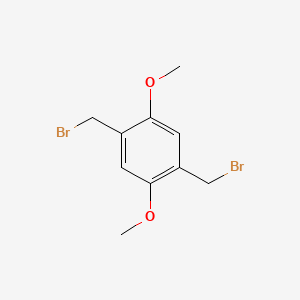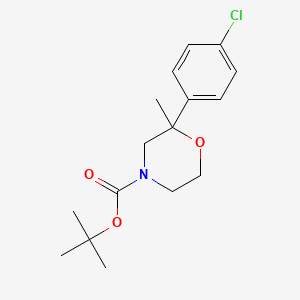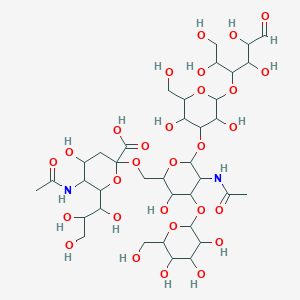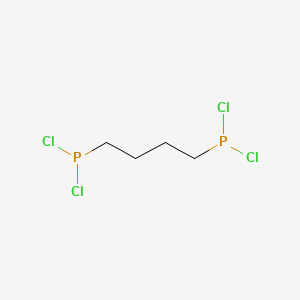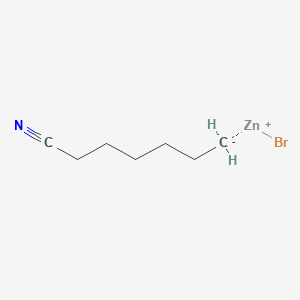
6-Cyanohexylzinc bromide
概要
説明
6-Cyanohexylzinc bromide is an organozinc compound . It can be used as a reactant in palladium-catalyzed Negishi cross-coupling reaction to construct carbon-carbon bonds by coupling with organic halides or triflates . It can also be used as a reactant to synthesize cyanohexyl substituted aryl derivatives by palladium catalyzed coupling reaction with aryl bromides .
Synthesis Analysis
6-Cyanohexylzinc bromide can be used as a reactant in palladium-catalyzed Negishi cross-coupling reaction to construct carbon-carbon bonds by coupling with organic halides or triflates . It can also be used as a reactant to synthesize cyanohexyl substituted aryl derivatives by palladium catalyzed coupling reaction with aryl bromides .Molecular Structure Analysis
The molecular formula of 6-Cyanohexylzinc bromide is C7H12BrNZn . Its molecular weight is 255.47 .Chemical Reactions Analysis
6-Cyanohexylzinc bromide is a highly versatile biomedicine chemical . Functioning as an exceptional zinc source, this product seamlessly integrates into the synthesis of diverse organic compounds .Physical And Chemical Properties Analysis
The concentration of 6-Cyanohexylzinc bromide is 0.5 M in THF . Its density is 0.944 g/mL at 25 °C . The storage temperature is 2-8°C .科学的研究の応用
Organic Synthesis: Negishi Cross-Coupling Reactions
6-Cyanohexylzinc bromide: is extensively used in organic synthesis, particularly in Negishi cross-coupling reactions . This reaction is pivotal for constructing carbon-carbon bonds by coupling organic halides or triflates with organozinc reagents. The ability to form C-C bonds is fundamental in the synthesis of complex organic molecules, making this application crucial in the development of pharmaceuticals and natural products.
Medicinal Chemistry: Synthesis of Bioactive Molecules
In medicinal chemistry, 6-Cyanohexylzinc bromide plays a role in synthesizing bioactive molecules. It’s used to create cyanohexyl-substituted aryl derivatives through palladium-catalyzed coupling reactions with aryl bromides . These derivatives can be further modified to produce compounds with potential therapeutic effects.
Polymer Research: Synthesis of Macromolecules
The compound is also significant in polymer research. It serves as a reactant in the synthesis of various macromolecules, contributing to the development of new polymeric materials with specific properties for industrial applications . Its role in creating innovative polymers could impact areas like biomedicine, where it aids in formulating antiviral agents and antibiotics.
Materials Science: Development of New Materials
In materials science, 6-Cyanohexylzinc bromide is utilized to synthesize materials with unique properties. Its application in creating cyanohexyl-substituted aryl derivatives is just one example of how it can contribute to the development of new materials with potential use in electronics, optics, and nanotechnology .
Biochemistry Research: Proteomics and Enzyme Studies
Lastly, 6-Cyanohexylzinc bromide finds its application in biochemistry research, particularly in proteomics. It’s used for the synthesis of compounds that can interact with proteins and enzymes, aiding in the study of biological processes and the discovery of new biochemical pathways .
Safety and Hazards
将来の方向性
作用機序
Target of Action
6-Cyanohexylzinc bromide is an organozinc compound . Its primary targets are organic halides or triflates . These targets play a crucial role in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed Negishi cross-coupling reaction . This reaction results in the construction of carbon-carbon bonds by coupling with organic halides or triflates .
Biochemical Pathways
It’s known that the compound can be used to synthesize cyanohexyl substituted aryl derivatives by a palladium catalyzed coupling reaction with aryl bromides . It can also be used to synthesize methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate, a key intermediate used in the preparation of cyclic furfuryl ether via Wittig rearrangement .
Pharmacokinetics
It’s known that the compound has a molecular weight of 25547 , which could influence its bioavailability.
Result of Action
The result of the action of 6-Cyanohexylzinc bromide is the formation of carbon-carbon bonds . This leads to the synthesis of cyanohexyl substituted aryl derivatives and methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate .
Action Environment
It’s known that the compound has a concentration of 05 M in THF (Tetrahydrofuran) and a density of 0944 g/mL at 25 °C . It’s also known that the compound should be stored at a temperature between 2-8°C .
特性
IUPAC Name |
bromozinc(1+);heptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIPCKRJAIFENH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCC#N.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5240475 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



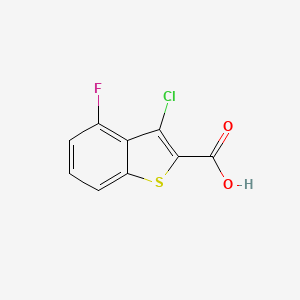


![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)

